The provided literature primarily focuses on the potential therapeutic application of 2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methylacetamide as a treatment for cerebral stroke. [] Research suggests that this compound might be beneficial when administered using a novel approach involving both injection and oral routes. [] This method emphasizes administering the first injection within 48 hours of stroke onset, potentially offering a wider treatment window. []
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0